N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-fluorobenzenesulfonamide
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Description
Scientific Research Applications
Catalysis and Synthesis
This compound, with its unique boronate ester group, serves as a cornerstone in the synthesis of complex molecules. For instance, a study highlights the design and synthesis of sulfonamide derivatives, where the boronate ester group plays a crucial role in facilitating the construction of molecules with potential applications in materials science and organic synthesis (Decken et al., 2002). The study emphasizes the structural elegance of the molecule, focusing on the Lewis-acid B atom's trigonal–planar environment, which opens avenues for intricate molecular interactions.
Chemical Reactions and Mechanisms
The compound's reactivity has been explored in various chemical reactions, offering insights into its versatility. For example, research on aminochlorination of alkenes utilizing N-chloro-N-fluorobenzenesulfonamide demonstrates the compound's ability to facilitate regioselective addition reactions, showcasing the impact of the fluorine atom on reactivity and selectivity (Xiao-Qiu Pu et al., 2016). This study underscores the potential of utilizing such compounds in organic synthesis, particularly in the formation of chloroamines and aziridines.
Structural Characterization
The compound also serves as a model for structural characterization studies. In one case, the detailed single-crystal X-ray and solid-state NMR characterizations provide comprehensive insights into the molecular structure, showcasing the rigid system without significant dynamic behaviors (Tomasz Pawlak et al., 2021). Such studies are pivotal for understanding the intrinsic properties of molecules and their potential applications in drug design and development.
Novel Synthetic Routes
Moreover, the compound is instrumental in developing novel synthetic routes for various chemical entities. An example includes the synthesis of benzonitriles, where N-cyano-N-phenyl-p-methylbenzenesulfonamide acts as an electrophilic cyanation reagent, illustrating the utility of similar compounds in facilitating efficient and environmentally benign synthetic pathways (P. Anbarasan et al., 2011).
properties
IUPAC Name |
N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClFNO4S/c1-17(2)18(3,4)26-19(25-17)12-5-10-15(20)16(11-12)22-27(23,24)14-8-6-13(21)7-9-14/h5-11,22H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOVYDDGNPQBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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